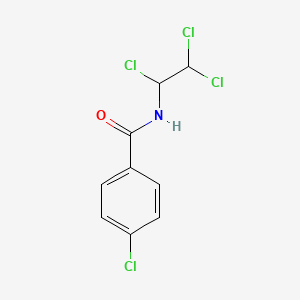
CID 12442678
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 12442678” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 12442678 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The specific synthetic routes and reaction conditions can vary depending on the desired form of the compound and the available starting materials. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents that facilitate the formation of the compound through processes such as condensation, cyclization, and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for the compound in various applications. This involves optimizing the synthetic routes to ensure cost-effectiveness, safety, and environmental sustainability. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced purification techniques to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
CID 12442678 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical and physical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity and stability.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the nature of the functional group being replaced.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered functional groups, oxidation states, or molecular structures.
Applications De Recherche Scientifique
CID 12442678 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to investigate cellular processes, enzyme activities, and metabolic pathways. It can serve as a tool for probing the function of specific biomolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity can be harnessed to target specific diseases or conditions.
Industry: this compound is used in various industrial applications, including the production of specialty chemicals, materials science, and environmental monitoring.
Mécanisme D'action
The mechanism of action of CID 12442678 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the context in which the compound is used, and further research is often needed to fully elucidate its mode of action.
Propriétés
Formule moléculaire |
C11H25Si |
|---|---|
Poids moléculaire |
185.40 g/mol |
InChI |
InChI=1S/C11H25Si/c1-4-5-6-7-8-9-10-11-12(2)3/h4-11H2,1-3H3 |
Clé InChI |
BMMJGUHCJBKPNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[(2S)-2-amino-2-(1H-benzimidazol-2-yl)ethyl]-](/img/structure/B14612375.png)


![3-{[(1E)-3-Phenyltriaz-1-en-1-yl]methyl}pyridine](/img/structure/B14612400.png)

![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)


![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)



